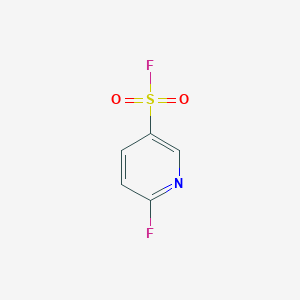
6-Fluoropyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyl fluorides have garnered significant attention in recent years due to their utility in various applications, including sulfur(VI) fluoride exchange-based "click chemistry" . These compounds serve as valuable synthetic motifs and are increasingly being explored for their potential in chemical biology, molecular pharmacology, and radiopharmaceutical development . The interest in these compounds has spurred the development of novel synthetic methods to access these functional groups .
Synthesis Analysis
Several methods have been developed for the synthesis of sulfonyl fluorides. An electrochemical approach has been reported that uses thiols or disulfides with potassium fluoride (KF) to prepare sulfonyl fluorides under mild and environmentally benign conditions . Another method involves a copper-free Sandmeyer-type reaction using Na2S2O5 and Selectfluor for the synthesis of sulfonyl fluorides from aryldiazonium salts . Additionally, a visible-light-mediated decarboxylative fluorosulfonylethylation has been invented for the synthesis of aliphatic sulfonyl fluorides from carboxylic acids . An acid-mediated imidazole-to-fluorine exchange has also been described for the preparation of sulfur(VI) fluorides from sulfonyl imidazoles .
Molecular Structure Analysis
The molecular structure of sulfonyl fluorides has been studied through crystallography and Hirshfeld surface analysis. For instance, the structure of a heteroaryl sulfonyl(VI) fluoride was examined, revealing that the fluorine atom forms close interactions with several π bonds, while the sulfonyl oxygens show comparable interactions in both magnitude and interatomic distances . These studies provide insights into the noncovalent interactions of aromatic sulfonyl fluoride motifs and their correlation with the compounds' properties .
Chemical Reactions Analysis
Sulfonyl fluorides participate in various chemical reactions due to their reactivity. The sulfur(VI) fluoride exchange-based "click chemistry" is a prominent example of their application in forming new chemical bonds . The reactivity of sulfonyl fluorides has also been harnessed for the development of prosthetic compounds for potential 18F labeling in radiopharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl fluorides are influenced by their molecular structure. For example, the presence of a fluorine atom in the sulfonyl fluoride group can affect the compound's reactivity and interactions with other molecules . The electrochemical synthesis method highlights the broad substrate scope of sulfonyl fluorides, indicating their diverse chemical properties . Additionally, the stability of sulfonyl imidazoles and their conversion to sulfonyl fluorides under acidic conditions suggest that the physical properties of these compounds can be manipulated through chemical transformations .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceuticals and Imaging
Fluorine-18 labeled fluoropyridines, including structures like 6-fluoropyridine, are increasingly used in positron emission tomography (PET) for medical imaging. The introduction of fluorine-18 into specific positions on the pyridine ring enhances the potential of the radiotracer, although the stability of fluorine in these positions can vary and influence the in vivo utility of the tracer. Pyridyliodonium salts have been identified as a convenient method to introduce fluorine-18 into more stable positions like the 3-position, broadening the scope of fluoropyridines in PET imaging (Carroll, Nairne, & Woodcraft, 2007).
Chemical Biology and Drug Discovery
Sulfonyl fluorides, including those derived from 6-fluoropyridine, are gaining attention as reactive probes in chemical biology and molecular pharmacology. The development of efficient synthetic methods to create these compounds is crucial due to their broad utility. Techniques such as visible-light-mediated decarboxylative fluorosulfonylethylation and electrochemical oxidative coupling have been explored to create sulfonyl fluorides from a wide range of precursors, including natural products and drug derivatives. These compounds are used to build diverse compound libraries, and further diversification allows access to pharmaceutically important motifs like sultam, sulfonate, and sulfonamide (Xu et al., 2019), (Laudadio et al., 2019).
Advanced Material Synthesis
The synthesis of sulfonyl fluorides is not only crucial for biomedical applications but also for material science. Innovations in synthetic methods, such as the introduction of novel classes of sulfonyl fluoride hubs and radical fluorosulfonylation techniques, expand the structural diversity of these compounds. These methods enable the synthesis of complex structures like β-chloro alkenylsulfonyl fluorides and alkenyl sulfonyl fluorides, which were challenging to create previously. These compounds are essential for ligation chemistry and can be used for late-stage modification of peptides and drugs, showcasing their versatility in various scientific fields (Nie et al., 2021), (Nie & Liao, 2021).
Electrochemistry and Environmental Treatment
In environmental treatment processes, the reactivity and structural features of compounds like 6:2 fluorotelomer sulfonic acid (an analog of 6-fluoropyridine-3-sulfonyl fluoride) are explored. Studies have investigated the degradation of these compounds under advanced oxidation and reduction conditions, shedding light on their potential breakdown products and environmental persistence. Such research is crucial for understanding the environmental impact of these substances and for developing effective treatment technologies to mitigate their presence (Bao et al., 2020).
Safety and Hazards
The safety information for 6-Fluoropyridine-3-sulfonyl fluoride indicates that it is a dangerous compound . It has a GHS05 pictogram, and the hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Zukünftige Richtungen
The field of S(VI) fluoride chemistry has witnessed incredible growth driven by transformational method development and applications . Essential to this growth are methods that employ nitrogen, oxygen, and phosphorus bases . The future of 6-Fluoropyridine-3-sulfonyl fluoride and similar compounds lies in further exploring these methods and their potential applications.
Wirkmechanismus
Target of Action
6-Fluoropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability, making them attractive for various applications .
Biochemical Pathways
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Eigenschaften
IUPAC Name |
6-fluoropyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBBJRSNPUGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)
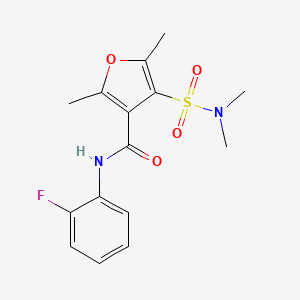
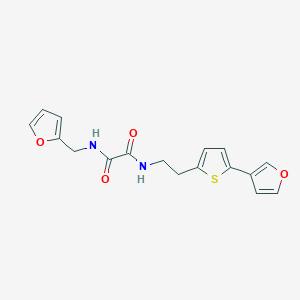
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

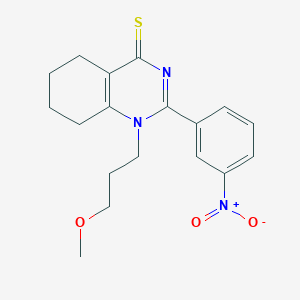
![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)
![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
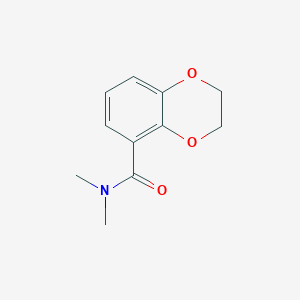
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)